

Application Notes: Rhodoxanthin as a Natural Food Colorant

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Rhodoxanthin

Cat. No.: B085631

[Get Quote](#)

1.0 Overview

Rhodoxanthin is a naturally occurring xanthophyll pigment characterized by its vibrant red to purple hue.[1] As a retrocarotenoid, its unique chemical structure provides distinct properties, including potent antioxidant capacity, which can be stronger than that of other carotenoids like β -carotene.[2] Found in plants such as yew (*Taxus baccata*) and various bird feathers, **rhodoxanthin** presents an intriguing option for the food industry as a natural colorant.[1] The increasing consumer demand for natural alternatives to synthetic dyes has spurred interest in pigments like **rhodoxanthin**. [3] However, its application is currently limited by regulatory approvals.[2]

1.1 Regulatory Status

The use of **rhodoxanthin** as a food additive is not universally approved.

- **Approved:** It is permitted for use in Australia and New Zealand, where it is designated by the INS (International Numbering System) number 161f.[1][2]
- **Not Approved:** **Rhodoxanthin** is not currently approved for use as a food additive in the European Union or the United States.[1]

Professionals in food product development must strictly adhere to the regulatory guidelines specific to their target markets.

2.0 Applications in Food Systems

Rhodoxanthin's properties make it suitable for a range of food and beverage applications, particularly where a stable red shade is desired. Patents and studies have highlighted its potential use in:

- Beverages: Provides an intense red color.[\[4\]](#)
- Dairy Products: Successfully used in yogurt drinks, showing excellent stability.[\[4\]](#)
- Confectionery: Suitable for sweet products.[\[4\]](#)
- Pharmaceuticals: Can be used to color tablets and capsules.[\[4\]](#)

For application, **rhodoxanthin** formulations can be added as an aqueous stock solution, a dry powder mix, or as a pre-blend with other ingredients, depending on the specific food matrix and processing requirements.[\[4\]](#) The typical concentration in final food products ranges from 0.1 to 500 ppm, with 1 to 50 ppm being the preferred range for most applications.[\[4\]](#)

3.0 Data Presentation

Quantitative data regarding **rhodoxanthin**'s properties, application levels, and stability are summarized below.

Table 1: Physicochemical and Regulatory Information

| Property | Description | Reference |
|---------------|---|---------------------|
| Pigment Class | Xanthophyll (Retrocarotenoid) | [2] |
| Color | Red / Purple | [1] |
| E Number | E161f | [1] |
| INS Number | 161f | [1] |
| Key Sources | Taxus baccata, Lonicera morrowii, some bird feathers | [1] |

| Antioxidant Capacity | Reported to be stronger than β -carotene [\[\[2\]](#) |

Table 2: Recommended Concentration in Food Products

| Concentration Range | Level | Application Notes | Reference |
|---------------------|-----------|--|---------------------|
| 0.1 - 500 ppm | General | Based on the total weight of the food product. The specific amount depends on the food matrix and desired color intensity. | [4] |
| 1 - 50 ppm | Preferred | Optimal range for most food and beverage applications to achieve a vibrant and stable color. | [4] |

| 5 - 10 ppm | Aqueous Solution | Used to achieve a specific color hue (35-45) in water for formulation testing. [\[\[4\]](#) |

Table 3: Color Stability of **Rhodoxanthin** in a Dairy Matrix

| Food Matrix | Formulation | Storage Conditions | Duration | Result (Color Difference, ΔE^*) | Conclusion | Reference |
|-------------|-------------|--------------------|----------|--|------------|-----------|
|-------------|-------------|--------------------|----------|--|------------|-----------|

| Yogurt Drink | 5% CWS/S **Rhodoxanthin** | Refrigerated (5°C) | 3 weeks | < 3.0 | Very stable; color change is not visible to the human eye. [\[\[4\]](#) |

4.0 Experimental Protocols

The following protocols provide detailed methodologies for the extraction, formulation, and application of **rhodoxanthin** for food coloring purposes. Carotenoids are sensitive to light, heat, and oxygen; therefore, all procedures should be performed in the dark or under subdued light, in an inert atmosphere (e.g., nitrogen), and at low temperatures where possible.[5]

Protocol 1: Extraction and Quantification of **Rhodoxanthin** from Plant Material

This protocol outlines a general method for extracting and quantifying **rhodoxanthin**.

1. Materials and Equipment:

- Plant material (e.g., leaves of *Taxus baccata*)
- Homogenizer/blender
- Solvents: Acetone, methanol, petroleum ether, diethyl ether (all analytical grade)
- 15% Potassium Hydroxide (KOH) in methanol
- Anhydrous sodium sulfate
- Rotary evaporator
- Chromatography equipment (Column or HPLC)
- Spectrophotometer or HPLC-DAD detector

2. Methodology:

- Homogenization: Homogenize fresh plant material with a mixture of acetone and methanol to extract pigments.
- Solvent Partitioning: Transfer the supernatant to a separatory funnel. Add petroleum ether or diethyl ether and water to partition the carotenoids into the ether phase. Discard the aqueous phase.[6]
- Saponification (Optional): To remove chlorophylls and fatty acids, add an equal volume of 15% methanolic KOH to the extract. Allow the mixture to stand in the dark under a nitrogen

atmosphere for 10-15 hours at room temperature. This step hydrolyzes xanthophyll esters.[6]

- Washing: Wash the ether phase repeatedly with water to remove the alkali and other water-soluble impurities.
- Drying and Concentration: Dry the pigment-containing ether phase over anhydrous sodium sulfate. Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C.[5]
- Purification (Optional): For higher purity, subject the concentrated extract to column chromatography using silica gel or a similar stationary phase.[6]
- Quantification:
 - Spectrophotometry: Dilute the extract in a suitable solvent (e.g., ethanol) and measure the absorbance at the maximum absorption wavelength (λ_{max}) for **rhodoxanthin**. Calculate the concentration using the Beer-Lambert law with a known extinction coefficient.
 - HPLC Analysis: For more precise quantification and separation of isomers, use a High-Performance Liquid Chromatography (HPLC) system with a C18 column and a DAD (Diode-Array Detector).[7] Elute with a suitable mobile phase and quantify based on a calibration curve generated from a pure **rhodoxanthin** standard.

Protocol 2: Preparation of a Stable **Rhodoxanthin** Formulation (5% CWS/S)

This protocol describes the creation of a cold-water soluble, spray-dried (CWS/S) **rhodoxanthin** powder for easy incorporation into food. The method is based on embedding the pigment in a protective hydrocolloid matrix.[4]

1. Materials and Equipment:

- Crystalline **rhodoxanthin** (10 g)
- dl- α -tocopherol (1.3 g, as an antioxidant)
- Corn oil (4.6 g)
- Modified food starch (e.g., OSA starch, 100.8 g)

- Deionized water (240 g)
- Rotor-stator homogenizer
- High-pressure homogenizer
- Spray dryer

2. Methodology:

- **Prepare Oil Phase:** Dissolve the crystalline **rhodoxanthin**, dl- α -tocopherol, and corn oil in a suitable food-grade solvent to create a uniform oil phase.
- **Prepare Aqueous Phase:** Dissolve the modified food starch in deionized water. Heat the solution to 50-60°C to ensure complete dissolution.
- **Create Pre-emulsion:** Under vigorous stirring, add the oil phase to the aqueous phase. Homogenize the mixture with a rotor-stator homogenizer for approximately 20 minutes to form a coarse pre-emulsion.
- **High-Pressure Homogenization:** Pass the pre-emulsion through a high-pressure homogenizer to reduce the droplet size and create a stable, fine emulsion.
- **Spray Drying:** Atomize the final emulsion into a spray dryer. The hot air evaporates the water, resulting in a fine powder where **rhodoxanthin** is encapsulated within the starch matrix. This powder should be readily dispersible in cold water.

Protocol 3: Application and Color Stability Testing in a Yogurt Drink

This protocol details how to incorporate the **rhodoxanthin** formulation into a food matrix and evaluate its color stability over time.

1. Materials and Equipment:

- Yogurt drink base (uncolored)
- **Rhodoxanthin** 5% CWS/S powder (from Protocol 2)

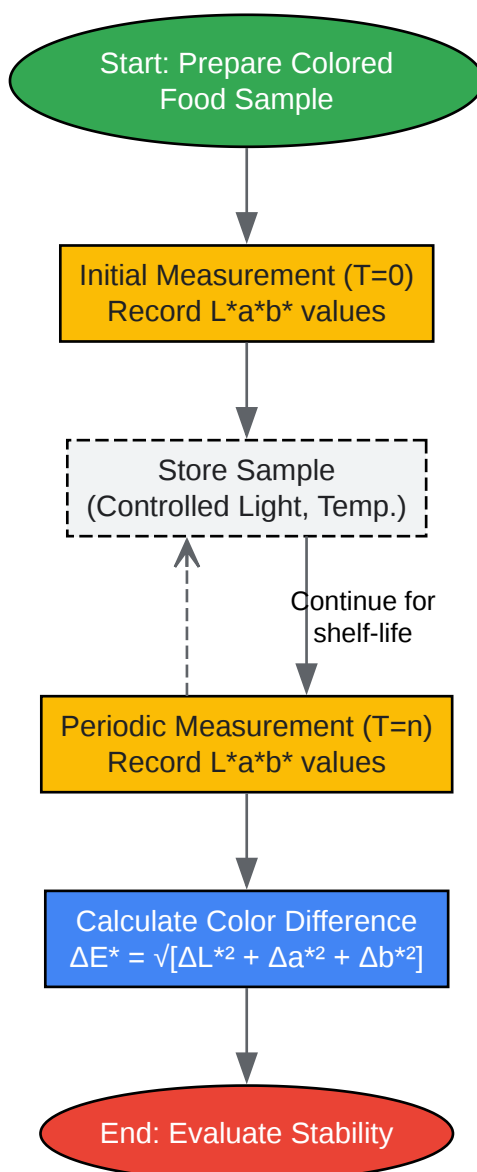
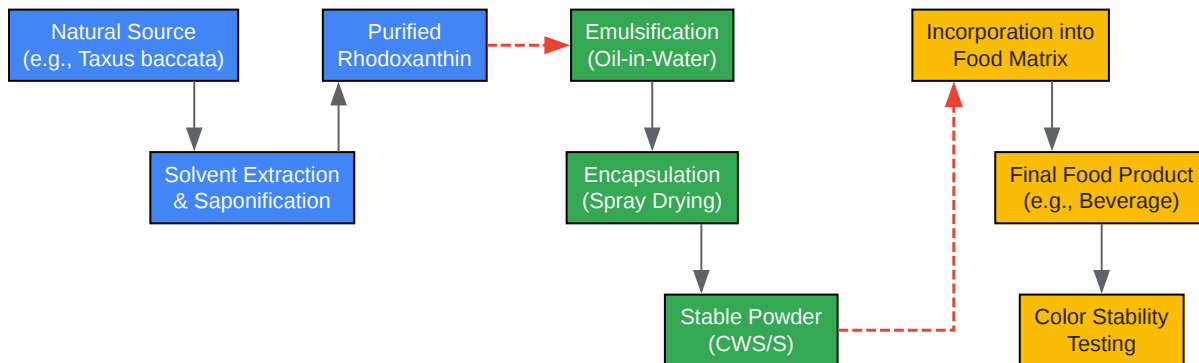
- High-shear mixer or homogenizer
- Colorimeter (capable of measuring CIE Lab* values)
- Refrigerator or environmental chamber (set to 5°C)
- Airtight, light-protected containers

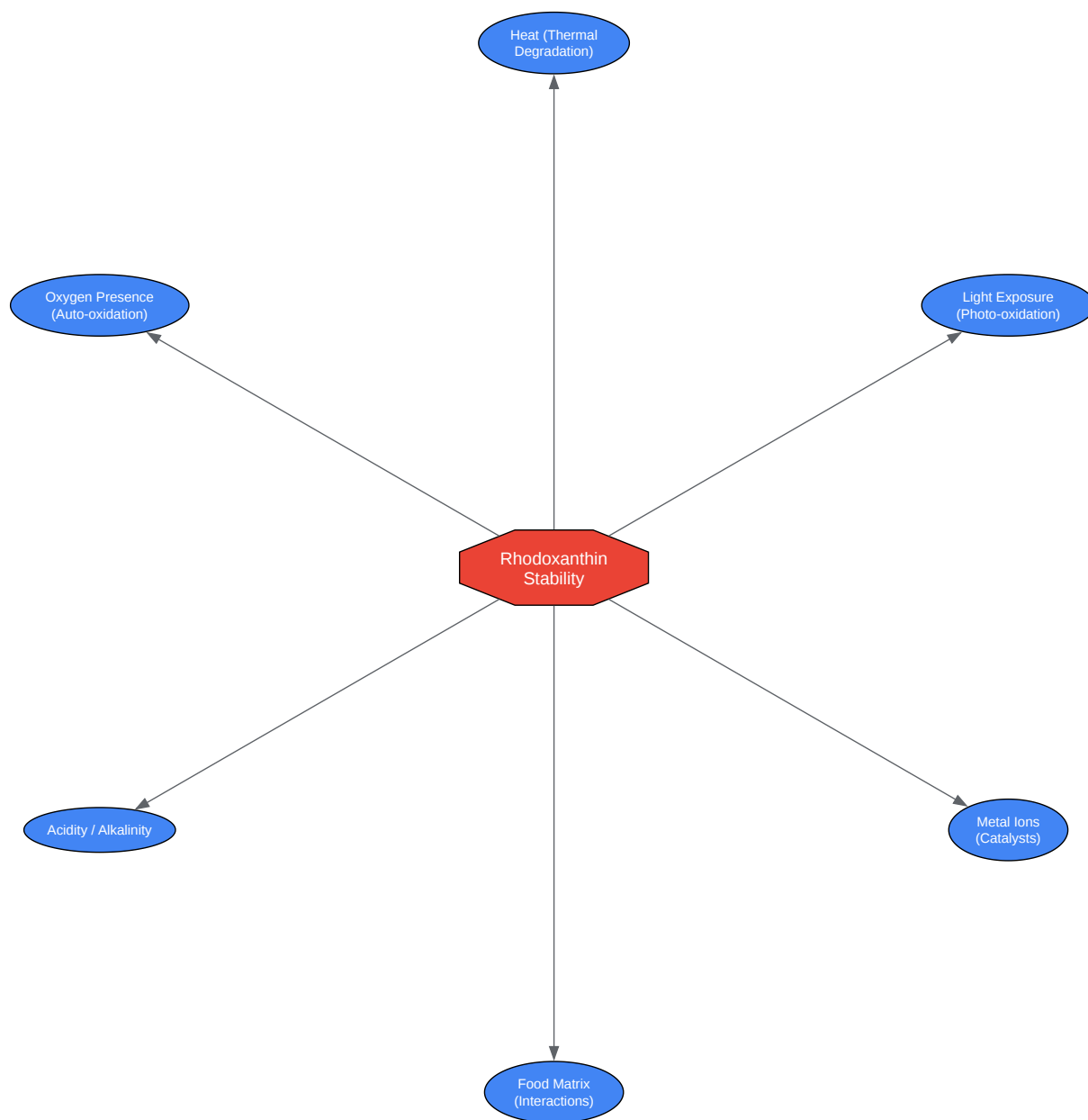
2. Methodology:

- **Incorporation:** Add the **rhodoxanthin** CWS/S powder to the yogurt drink base to achieve the desired final concentration (e.g., 10-20 ppm). Mix thoroughly using a high-shear mixer until the powder is completely dissolved and the color is uniform.
- **Packaging and Storage:** Pour the colored yogurt drink into airtight containers that protect the product from light. Store the samples at 5°C.
- **Initial Color Measurement (T=0):** Immediately after preparation, measure the color of the sample using a colorimeter. Record the CIE L* (lightness), a* (redness-greenness), and b* (yellowness-blueness) values.
- **Periodic Measurements:** At set intervals (e.g., weekly) over the desired shelf-life period (e.g., 3 weeks), retrieve a sample from storage. Allow it to equilibrate to room temperature before measuring the Lab* values.
- **Data Analysis:** Calculate the total color difference (ΔE^*) at each time point relative to the initial T=0 measurement using the following formula:
 - $\Delta E^* = \sqrt{[(L_t - L_0)^2 + (a_t - a_0)^2 + (b_t - b_0)^2]}$
- **Evaluation:** A ΔE^* value of less than 3.0 is generally considered to be a very small difference that is not easily perceptible to the human eye, indicating high color stability.[4]

5.0 Visualizations

Diagrams illustrating key workflows and relationships are provided below.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rhodoxanthin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 4. WO2015044213A1 - Red colorant for beverages, food and pharmaceutical compositions - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. prumlab.yale.edu [prumlab.yale.edu]
- To cite this document: BenchChem. [Application Notes: Rhodoxanthin as a Natural Food Colorant]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b085631#application-of-rhodoxanthin-as-a-natural-colorant-in-food]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com